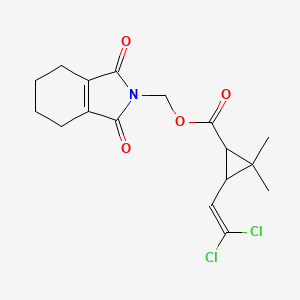

(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Description

The compound "(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate" is a cyclopropane carboxylate ester featuring a fused bicyclic structure. Its core comprises a cyclopropane ring substituted with two methyl groups and a 2,2-dichloroethenyl moiety.

Propriétés

Numéro CAS |

102407-97-6 |

|---|---|

Formule moléculaire |

C17H19Cl2NO4 |

Poids moléculaire |

372.2 g/mol |

Nom IUPAC |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H19Cl2NO4/c1-17(2)11(7-12(18)19)13(17)16(23)24-8-20-14(21)9-5-3-4-6-10(9)15(20)22/h7,11,13H,3-6,8H2,1-2H3 |

Clé InChI |

ZIIQLWFNWGENGL-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(C1C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C=C(Cl)Cl)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroisoindole ring followed by the introduction of the dichloroethenyl group and the cyclopropane carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study its effects on biological systems, including its potential as a bioactive molecule with therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with specific molecular targets and pathways.

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.

Mécanisme D'action

The mechanism of action of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of cyclopropane carboxylate esters with variable substituents. Key structural analogs include:

Key Observations:

- The tetrahydroisoindol-dione ester group contrasts with aromatic (e.g., phenoxyphenyl) or halogenated (e.g., bromobenzodioxol) moieties in analogs, likely affecting solubility and metabolic degradation pathways.

Hypothetical Bioactivity and Stability

- Dichloroethenyl vs.

- Ester Group Effects: The tetrahydroisoindol-dione moiety’s rigidity could limit conformational flexibility, possibly reducing non-target interactions compared to bulky aromatic esters like the phenoxyphenyl variant .

Data Tables

Table 1: Structural Comparison of Cyclopropane Carboxylate Derivatives

Table 2: Characterization Methods for Related Compounds

| Compound Type | Key Techniques | Example Data from Evidence |

|---|---|---|

| Cyclopropane carboxylates | 1H/13C NMR, HRMS, IR | |

| Heterocyclic esters | Melting point, X-ray crystallography |

Activité Biologique

The compound (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic molecule with potential biological activity. Its unique structure suggests various interactions with biological systems, which can be explored for therapeutic applications.

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₄

- Molecular Weight : 336.21 g/mol

- CAS Number : 98991-92-5

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an insecticide and its effects on human health. The compound exhibits properties that may affect cellular mechanisms and hormonal pathways.

Table 1: Summary of Biological Activities

Insecticidal Properties

Research has shown that the compound acts as an effective insecticide by targeting the nervous systems of insects. It has been compared to other pyrethroid compounds and found to have similar or enhanced efficacy against common agricultural pests.

Estrogenic Effects

A study evaluating the estrogenic effects of various compounds indicated that this molecule could modulate estrogen receptor activity. It was tested on MCF-7 cells (human breast cancer cells) and showed a significant increase in cell proliferation at certain concentrations, suggesting a potential mechanism for endocrine disruption .

Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to carbonic anhydrase I (CAI). The results indicated that it forms stable complexes with CAI, suggesting its potential as a therapeutic agent targeting this enzyme .

Table 2: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interaction Type |

|---|---|---|---|

| (1,3-Dioxo...) | -6.93 | 3 | Hydrogen bonding |

| Control Compound | -5.54 | 2 | Hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.